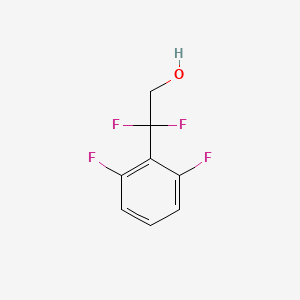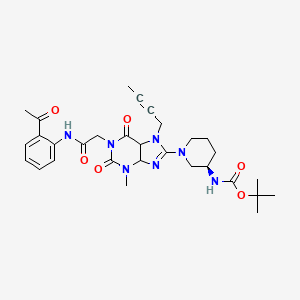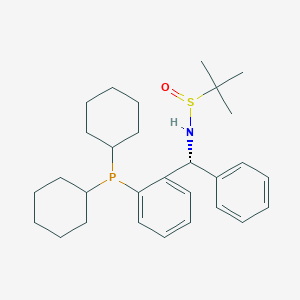![molecular formula C69H94N14O17S2 B12298608 DOTA-NOC, DOTA-[Nal3]-octreotide](/img/structure/B12298608.png)
DOTA-NOC, DOTA-[Nal3]-octreotide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DOTA-NOC, DOTA-[Nal3]-octreotide is a somatostatin analog that has been modified to include a chelating agent, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). This compound is primarily used in nuclear medicine for imaging and therapy of neuroendocrine tumors. The inclusion of DOTA allows for the binding of radioactive isotopes, making it a valuable tool in positron emission tomography (PET) and peptide receptor radionuclide therapy (PRRT) .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of DOTA-NOC involves the conjugation of the somatostatin analog to the DOTA chelator. This process typically begins with the solid-phase synthesis of the peptide, followed by the attachment of the DOTA moiety. The reaction conditions often involve the use of cyclen precursors and solid-phase support to facilitate the coupling process .
Industrial Production Methods: For industrial production, the preparation of DOTA-NOC can be scaled up using automated synthesizers and high-performance liquid chromatography (HPLC) for purification. The radiolabeling with isotopes like Gallium-68 or Lutetium-177 is performed under strict quality control to ensure high radiochemical purity and stability .
化学反応の分析
Types of Reactions: DOTA-NOC undergoes various chemical reactions, including chelation, radiolabeling, and peptide coupling. The chelation process involves the formation of stable complexes with metal ions, which is crucial for its application in nuclear medicine .
Common Reagents and Conditions: Common reagents used in the synthesis and radiolabeling of DOTA-NOC include cyclen precursors, HEPES buffer, and methanol. The radiolabeling reactions are typically carried out at a pH of around 4.8, using isotopes like Gallium-68 .
Major Products Formed: The major products formed from these reactions are the radiolabeled DOTA-NOC complexes, such as Gallium-68-DOTA-NOC, which are used for PET imaging and PRRT .
科学的研究の応用
DOTA-NOC has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In nuclear medicine, it is used for the imaging and treatment of neuroendocrine tumors. The compound’s ability to bind to somatostatin receptors makes it an effective diagnostic and therapeutic agent .
In chemistry, DOTA-NOC is used to study the chelation properties of macrocyclic ligands and their interactions with metal ions. In biology, it is used to investigate receptor-ligand interactions and the pharmacokinetics of radiolabeled peptides .
作用機序
DOTA-NOC exerts its effects by binding to somatostatin receptors, which are overexpressed in many neuroendocrine tumors. The DOTA chelator allows for the attachment of radioactive isotopes, enabling the compound to be used for both imaging and therapy. The binding of DOTA-NOC to somatostatin receptors leads to the internalization of the radiolabeled peptide, delivering the radioactive payload directly to the tumor cells .
類似化合物との比較
DOTA-NOC is often compared with other somatostatin analogs such as DOTA-TOC and DOTA-TATE. While all three compounds are used for imaging and therapy of neuroendocrine tumors, DOTA-NOC has a higher affinity for somatostatin receptor subtypes 2 and 5, making it potentially more effective in certain clinical scenarios .
List of Similar Compounds:- DOTA-TOC (DOTA-[Tyr3]-octreotide)
- DOTA-TATE (DOTA-[Tyr3]-octreotate)
- NODAGA (1,4,7-triazacyclononane-1,4,7-triacetic acid)
These compounds share similar structures and functions but differ in their receptor affinities and clinical applications .
特性
IUPAC Name |
2-[4-[2-[[1-[[10-(4-aminobutyl)-4-(1,3-dihydroxybutan-2-ylcarbamoyl)-7-(1-hydroxyethyl)-13-(1H-indol-3-ylmethyl)-16-(naphthalen-1-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicos-19-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H94N14O17S2/c1-42(85)55(39-84)76-68(99)57-41-102-101-40-56(77-64(95)52(31-44-13-4-3-5-14-44)72-58(87)35-80-23-25-81(36-59(88)89)27-29-83(38-61(92)93)30-28-82(26-24-80)37-60(90)91)67(98)75-53(32-46-17-12-16-45-15-6-7-18-48(45)46)66(97)74-54(33-47-34-71-50-20-9-8-19-49(47)50)65(96)73-51(21-10-11-22-70)63(94)79-62(43(2)86)69(100)78-57/h3-9,12-20,34,42-43,51-57,62,71,84-86H,10-11,21-33,35-41,70H2,1-2H3,(H,72,87)(H,73,96)(H,74,97)(H,75,98)(H,76,99)(H,77,95)(H,78,100)(H,79,94)(H,88,89)(H,90,91)(H,92,93) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZCJTYVWTGPGOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC5=CC=CC=C54)NC(=O)C(CC6=CC=CC=C6)NC(=O)CN7CCN(CCN(CCN(CC7)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)NC(CO)C(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H94N14O17S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1455.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-butyl-6-[4-(2-fluorophenyl)piperazin-1-yl]-5-[(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-4-methyl-2-oxopyridine-3-carbonitrile](/img/structure/B12298528.png)


![(E)-8-[2-[2-[6-hydroxy-6-(hydroxymethyl)-4-(5-methoxy-6-methyloxan-2-yl)oxy-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-(5-methoxy-6-methyloxan-2-yl)oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid](/img/structure/B12298541.png)




![4-Cyclopropyl-8-fluoro-5-[6-(trifluoromethyl)pyridin-3-yl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline](/img/structure/B12298570.png)
![4-[[2-[[2-[[2-[[2-[[(15Z)-20-[[2-[[2-[[2-[[2-[[2-[(2-acetamido-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-8-(2-amino-2-oxoethyl)-5-(1-hydroxyethyl)-11,20-dimethyl-2-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carbonyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[2-[(3-amino-1-carboxy-3-oxopropyl)amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B12298576.png)
![(4-Bromophenyl)-[2-(4-chlorophenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B12298578.png)

![7-[2-(diethylamino)ethyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12298584.png)

